molecular formula C26H26N2O2 B11329764 2-(3,4-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide

Cat. No.: B11329764
M. Wt: 398.5 g/mol
InChI Key: UJMGFTPCWYFEMO-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide is a complex organic compound that features a combination of phenoxy, indole, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Group: The initial step involves the preparation of the 3,4-dimethylphenoxy group through the reaction of 3,4-dimethylphenol with an appropriate halogenating agent.

    Indole Derivative Preparation: The indole moiety is synthesized separately, often starting from indole-3-carboxaldehyde, which undergoes various transformations to yield the desired indole derivative.

    Coupling Reaction: The final step involves coupling the phenoxy and indole derivatives with a phenylethylamine derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenoxy or indole moieties are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic compounds.

    Material Science: Investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The phenoxy and phenylethyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide

InChI

InChI=1S/C26H26N2O2/c1-18-12-13-21(14-19(18)2)30-17-26(29)28-15-23(20-8-4-3-5-9-20)24-16-27-25-11-7-6-10-22(24)25/h3-14,16,23,27H,15,17H2,1-2H3,(H,28,29)

InChI Key

UJMGFTPCWYFEMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43)C

Origin of Product

United States

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